Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate
CAS No.: 524715-53-5
Cat. No.: VC21378319
Molecular Formula: C17H25F3NO7PS
Molecular Weight: 475.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524715-53-5 |
|---|---|
| Molecular Formula | C17H25F3NO7PS |
| Molecular Weight | 475.4g/mol |
| IUPAC Name | ethyl 2-(benzenesulfonamido)-2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoropropanoate |
| Standard InChI | InChI=1S/C17H25F3NO7PS/c1-6-26-15(22)16(17(18,19)20,29(23,27-12(2)3)28-13(4)5)21-30(24,25)14-10-8-7-9-11-14/h7-13,21H,6H2,1-5H3 |
| Standard InChI Key | ZPZRFAPPQBGHPD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OC(C)C)OC(C)C |
| Canonical SMILES | CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OC(C)C)OC(C)C |
Introduction
Chemical Identity and Basic Properties
Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is an organophosphorus compound that contains several functional groups, including a phosphoryl moiety, trifluoromethyl group, and a sulfonamide linkage. The compound is also known by its alternative chemical name: Alanine, 2-[bis(1-methylethoxy)phosphinyl]-3,3,3-trifluoro-N-(phenylsulfonyl)-, ethyl ester . This systematic nomenclature highlights its relationship to modified alanine derivatives, which are important in various biochemical and pharmaceutical applications.
Physical and Chemical Properties
The compound possesses a molecular formula of C17H25F3NO7PS with a molecular weight of 475.42 g/mol . Its structure comprises an ethyl ester group, two isopropoxy groups attached to phosphorus, a trifluoromethyl group, and a phenylsulfonyl moiety bound to a nitrogen atom. The presence of these various functional groups contributes to its unique chemical reactivity and physical properties.
Table 1 summarizes the key physical and chemical properties of ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate:
| Property | Value |
|---|---|
| Molecular Formula | C17H25F3NO7PS |
| Molecular Weight | 475.42 g/mol |
| CAS Registry Number | 524715-53-5 |
| Appearance | Not specified in available literature |
| Structural Features | Ethyl ester, diisopropoxy phosphoryl, trifluoromethyl, phenylsulfonamide |
| Functional Groups | Ester, phosphoryl, sulfonamide, trifluoromethyl |
Structural Characteristics
Molecular Structure
The molecular structure of ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate features a central carbon atom that is substituted with a diisopropoxyphosphoryl group, a trifluoromethyl group, a phenylsulfonyl-protected amino group, and an ethyl ester moiety. This highly functionalized carbon center represents a quaternary carbon stereocenter, which contributes to the structural complexity of the molecule.
Key Functional Groups and Their Significance
The molecule contains several important functional groups that define its chemical behavior:
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Diisopropoxyphosphoryl Group: This phosphorus-containing moiety features two isopropoxy groups attached to a phosphoryl center. Organophosphorus compounds are known for their diverse applications in organic synthesis, particularly in Wittig-type reactions and as ligands in organometallic chemistry.
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Trifluoromethyl Group: The CF3 substituent imparts unique properties to the molecule, including enhanced lipophilicity and metabolic stability. Trifluoromethylated compounds frequently appear in pharmaceutical research due to these advantageous characteristics .
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Phenylsulfonamide Functionality: The phenylsulfonyl group attached to nitrogen creates a sulfonamide linkage, which is commonly found in various pharmaceutically active compounds. Sulfonamides have historically been important in medicinal chemistry, particularly as antibacterial agents.
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Ethyl Ester Group: This functional group enables further transformations and can be hydrolyzed to generate the corresponding carboxylic acid, expanding the synthetic utility of the compound.
Synthesis and Chemical Reactions
Reactivity Patterns
Based on the structure of ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, several reactivity patterns can be anticipated:
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Hydrolysis of the Ethyl Ester: Under basic or acidic conditions, the ethyl ester functionality can undergo hydrolysis to yield the corresponding carboxylic acid.
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Nucleophilic Substitution at Phosphorus: The phosphoryl center may be susceptible to nucleophilic attack, potentially leading to displacement of the isopropoxy groups.
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Deprotection of the Sulfonamide: Under appropriate conditions, the phenylsulfonyl protecting group could be removed to reveal the free amino functionality.
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Wittig-Type Reactions: The phosphoryl group might participate in olefination reactions, similar to other organophosphorus compounds.
Applications and Significance
Synthetic Utility as Building Block
As a highly functionalized molecule, ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate could serve as a valuable building block in organic synthesis. The presence of multiple functional groups enables diverse transformations, potentially leading to complex molecular architectures.
The compound's relationship to modified alanine derivatives suggests potential applications in peptide chemistry, possibly as a non-natural amino acid building block for the synthesis of peptidomimetics with enhanced stability and unique properties.
| Supplier | Contact Information |
|---|---|
| Atomax Chemicals Co., Ltd | Tel: 0755-33239182, Email: info@atomaxchem.com |
| Ryan Scientific, Inc. | Tel: 843-884-4911 x 319, Email: ryan.reichlyn@ryansci.com |
| CARBONE SCIENTIFIC CO., LTD | Tel: +44(0)870 486 8629, Email: sales@carbonesci.com |
| Apollo Scientific Ltd. | Tel: 44 161 406 0505, Email: sales@apolloscientific.co.uk |
| 3B Scientific Corporation | Tel: 847.281.9822, Email: sales@3bsc.com |
The availability from multiple suppliers indicates the compound's relevance in chemical research and potential applications .
Future Research Directions
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